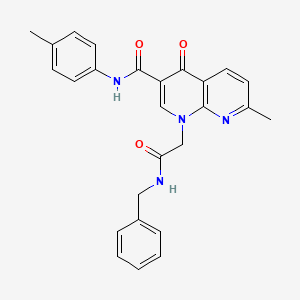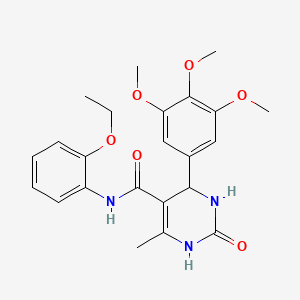
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzylamino group, a naphthyridine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a naphthyridine ring, which is a type of heterocyclic compound. This ring is substituted with various groups, including a benzylamino group and a carboxamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzylamino group might participate in reactions typical of amines, while the carboxamide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, it might have certain solubility characteristics based on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Antimicrobial Activity
1,2,3-triazoles have gained significant attention due to their potential as antimicrobial agents. In the case of the compound , a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized. These hybrids were evaluated for their antimicrobial activity against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae .
Notably, compound 7o exhibited substantial potency (MIC = 0.0558 μmol/mL) against most of the tested microbes. The stability of 1,2,3-triazoles against metabolic degradation and their ability to engage in hydrogen bonding contribute to their enhanced biocompatibility and antimicrobial efficacy.
Anti-Leishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which share some structural similarities with 1,2,3-triazoles, are known for their diverse pharmacological effects. These include potent antileishmanial and antimalarial activities. While the specific compound is not directly related to pyrazoles, understanding its structural features may provide insights into potential antileishmanial and antimalarial applications .
Esters as Drug Precursors
The synthesis of esters is a crucial step in drug development. Esters can be derivatives of carboxylic acids, and they play a vital role in enhancing drug solubility, bioavailability, and stability. The compound you described contains an ester group, which could serve as a precursor for designing novel drugs .
Bioactivity Beyond Antimicrobials
While antimicrobial activity is a prominent feature, 1,2,3-triazoles and their derivatives have a wide range of versatile applications. These include anti-viral, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, and antimalarial properties. Researchers continue to explore their potential in various therapeutic areas .
Future Directions
properties
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-8-11-20(12-9-17)29-26(33)22-15-30(25-21(24(22)32)13-10-18(2)28-25)16-23(31)27-14-19-6-4-3-5-7-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYOWWLTDSYFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2679678.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2679679.png)
![2-((3,5-dimethylisoxazol-4-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2679680.png)


![N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide](/img/structure/B2679686.png)

![methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2679689.png)

![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2679692.png)
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2679693.png)
![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)
